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Compound of Interest

Compound Name: Acotiamide impurity 8 Maleate

CAS No.: 185105-17-3

Cat. No.: B602142 Get Quote

Regioisomeric Characterization & Risk Management
Executive Summary
In the development of Acotiamide (Z-338), a novel acetylcholinesterase (AChE) inhibitor for

functional dyspepsia, the control of related substances is critical for ICH Q3A/B compliance.[1]

[2][3][4] Acotiamide Impurity 8 Maleate (CAS 185105-17-3) represents a specific regioisomer

of the active pharmaceutical ingredient (API).[1][2][3][4]

Unlike degradation products formed by hydrolysis or oxidation, Impurity 8 is typically a process-

related impurity arising from isomeric contamination in the benzoic acid starting material.[1][2]

[3][4] Its structural similarity to Acotiamide (positional isomerism of the hydroxyl/methoxy

groups) makes it a "critical pair" in HPLC method development, requiring specialized stationary

phases for baseline resolution.[1][2][4]

This guide provides a comprehensive technical breakdown of the impurity's chemistry, origin,

safety profile, and analytical handling.[1][2][4]

Chemical Identity & Properties
The core structural difference lies in the substitution pattern on the benzamide ring.[1][2][4]

While Acotiamide possesses a 2-hydroxy-4,5-dimethoxy substitution, Impurity 8 possesses a 5-

hydroxy-2,4-dimethoxy pattern.[1][2][3][4]
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Property Specification

Common Name Acotiamide Impurity 8 Maleate

Chemical Name

N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2,4-

dimethoxybenzamido)thiazole-4-carboxamide,

maleate (1:[1][2][3]1)

CAS Number 185105-17-3

Molecular Formula C₂₁H₃₀N₄O₅S[1][2][3][5] · C₄H₄O₄

Molecular Weight 566.63 g/mol (Salt) / 450.55 g/mol (Free Base)

Isomeric Type Regioisomer (Positional Isomer)

Appearance White to Off-white Solid Powder

Solubility
Soluble in DMSO, Methanol; slightly soluble in

Water

Origin & Synthesis Mechanism
Understanding the origin of Impurity 8 requires analyzing the retrosynthesis of Acotiamide.[1][2]

[4] The drug is typically assembled by coupling a substituted benzoic acid with an

aminothiazole intermediate.[1][2][4]

The Critical Divergence
Path A (Target): Uses 2-hydroxy-4,5-dimethoxybenzoic acid.[1][2][3]

Path B (Impurity 8): Occurs if the starting material contains 5-hydroxy-2,4-dimethoxybenzoic

acid (often a byproduct of non-selective demethylation of 2,4,5-trimethoxybenzoic acid).[1][3]

The following signaling pathway illustrates the parallel synthesis and the point of divergence.
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Caption: Synthesis divergence showing how precursor regioisomerism leads to Impurity 8

formation.

Safety Data Sheet (SDS) Profile
Note on Toxicology: As a specific impurity, full toxicological data is rarely generated.[1][2][4]

The following profile is derived from Read-Across methodology using the parent API

(Acotiamide) and the counterion (Maleic Acid).

Hazards Identification (GHS Classification)
Signal Word:WARNING

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3][4]

Skin Corrosion/Irritation: Category 2 (Causes skin irritation) — Driven by Maleate salt.[1][2]

[3][4]

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][2][3][4]

Specific Target Organ Toxicity (Single): Category 3 (Respiratory Irritation).[1][2][3][4]

Hazard Statements
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H302: Harmful if swallowed.[1][2][3][4]

H315: Causes skin irritation.[1][2][3][4]

H319: Causes serious eye irritation.[1][2][3][4]

H335: May cause respiratory irritation.[1][2][3][4]

Precautionary Protocols
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4]

P280: Wear protective gloves/eye protection/face protection.[1][2][3][4]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3][4]

Remove contact lenses if present and easy to do.[1][2][3][4] Continue rinsing.[1][2][3][4]

First Aid Measures
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1][2][4][6] Consult a

physician.

Skin Contact: Wash off immediately with soap and plenty of water.[1][2][3][4][6] Maleate salts

can be acidic; ensure thorough neutralization.[1][2][3][4]

Ingestion: Rinse mouth. Do NOT induce vomiting without medical advice due to potential

cholinergic effects (AChE inhibition).[1][2][3][4]

Analytical Characterization & Detection
Differentiating Impurity 8 from Acotiamide is challenging due to their identical molecular weight

(Isobaric).[1][2][3][4] Standard C18 columns may fail to resolve these regioisomers.

Recommended HPLC Method (differentiation)
To separate positional isomers, π-π interactions are often leveraged.[1][2][3][4]

Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (e.g., Phenomenex

Kinetex F5).[1][2][3]
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Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3][4]

Mobile Phase B: Acetonitrile.[1][2][3][4]

Gradient: Slow ramp (5% to 40% B over 20 minutes) to maximize resolution of the aromatic

isomers.

Detection: UV at 280 nm (The shift in hydroxyl position alters the λmax slightly compared to

Acotiamide).[1][2][3][4]

Analytical Logic Tree
The following workflow ensures positive identification of Impurity 8 versus the API.
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Caption: Analytical decision tree for distinguishing isobaric Impurity 8 from Acotiamide API.
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Handling and Storage
Storage: Store at -20°C. The maleate salt may be hygroscopic; keep under inert atmosphere

(Argon/Nitrogen) to prevent hydrolysis or physical state changes.[1][2][3]

Stability: Stable in solid state for >2 years if protected from light and moisture.[1][2][3][4]

Solutions in DMSO/Methanol should be prepared fresh or stored at -80°C.[1][2][3][4]

Disposal: Dispose of as hazardous pharmaceutical waste (Incineration recommended).[1][2]

[3][4] Do not flush into surface water (AChE inhibitors are ecotoxic).[1][2][3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide & Safety Profile: Acotiamide Impurity 8
Maleate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b602142#acotiamide-impurity-8-maleate-safety-data-
sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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